molecular formula C8H8BrNO3 B13149249 1-(2-Bromo-6-nitrophenyl)ethanol

1-(2-Bromo-6-nitrophenyl)ethanol

Cat. No.: B13149249
M. Wt: 246.06 g/mol
InChI Key: JYZLFIIFSPITJR-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-nitrophenyl)ethanol can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide and N,N-dimethylacetamide at 20°C . This reaction yields this compound as the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2-Bromo-6-nitrophenyl)acetaldehyde or 1-(2-Bromo-6-nitrophenyl)acetic acid.

    Reduction: Formation of 1-(2-Bromo-6-aminophenyl)ethanol.

    Substitution: Formation of compounds like 1-(2-Methoxy-6-nitrophenyl)ethanol or 1-(2-Cyano-6-nitrophenyl)ethanol.

Scientific Research Applications

1-(2-Bromo-6-nitrophenyl)ethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-nitrophenyl)ethanol depends on its chemical structure and the functional groups present The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-6-nitrophenyl)ethanol is unique due to the combination of its bromine, nitro, and ethanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

1-(2-bromo-6-nitrophenyl)ethanol

InChI

InChI=1S/C8H8BrNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-5,11H,1H3

InChI Key

JYZLFIIFSPITJR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)[N+](=O)[O-])O

Origin of Product

United States

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